molecular formula C22H23N5O2S2 B13370968 6-(Diphenylmethyl)-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(Diphenylmethyl)-3-[1-(methylsulfonyl)piperidin-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13370968
M. Wt: 453.6 g/mol
InChI Key: WBMNAJBYBGCMIZ-UHFFFAOYSA-N
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Description

6-benzhydryl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that combines multiple functional groups, making it a molecule of significant interest in various fields of scientific research. The compound’s structure includes a triazole ring fused with a thiadiazole ring, along with a benzhydryl group and a piperidinyl group substituted with a methylsulfonyl moiety. This unique combination of structural elements imparts the compound with diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzhydryl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds to form the triazolothiadiazole core. The benzhydryl and piperidinyl groups are then introduced through subsequent substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, solvent choice, and reaction time. Green chemistry approaches, such as using microwave irradiation or ultrasound, can also be employed to improve efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-benzhydryl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

6-benzhydryl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-benzhydryl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolothiadiazole derivatives, such as:

Uniqueness

What sets 6-benzhydryl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole apart is its specific combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C22H23N5O2S2

Molecular Weight

453.6 g/mol

IUPAC Name

6-benzhydryl-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C22H23N5O2S2/c1-31(28,29)26-14-12-18(13-15-26)20-23-24-22-27(20)25-21(30-22)19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-19H,12-15H2,1H3

InChI Key

WBMNAJBYBGCMIZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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